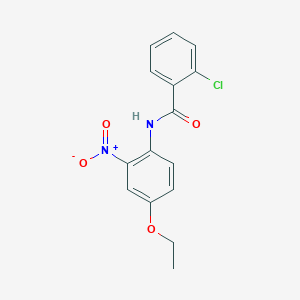
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” is a chemical compound with the linear formula C10H11ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide” was synthesized via the reaction of “4-chloro-N-hydroxy-N-(m-tolyl)benzamide” with "2-(2-nitrophenyl)acetyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” is characterized by a linear formula C10H11ClN2O4 . The molecular weight of the compound is 258.663 .
Physical And Chemical Properties Analysis
The compound “2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” has a molecular weight of 258.66 . It is a powder at room temperature .
Scientific Research Applications
Antidiabetic Potential : A study by Thakal, Singh, and Singh (2020) synthesized derivatives of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and evaluated their antidiabetic potential. The derivatives showed potent inhibition against α-glucosidase and α-amylase enzymes, which are crucial in diabetes management. This research suggests the potential of these compounds in developing new antidiabetic drugs (Thakal, Singh, & Singh, 2020).
Mosquito Larvae Inhibition : Schaefer, Miura, Wilder, and Mulligan (1978) identified that certain substituted benzamides, including compounds similar to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, have potent activity against mosquito larvae. These compounds can potentially be used in controlling mosquito-borne diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).
Corrosion Inhibition : A study by Mishra et al. (2018) demonstrated the use of N-Phenyl-benzamide derivatives, related to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, as corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in industrial settings to prevent corrosion (Mishra et al., 2018).
Crystal Structure Analysis : Research by Saeed, Hussain, and Flörke (2008) on similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, involves detailed crystal structure analysis. Understanding the crystal structure is crucial for the development of pharmaceuticals and other applications (Saeed, Hussain, & Flörke, 2008).
Cyanide Detection : A study by Sun, Wang, and Guo (2009) found that N-nitrophenyl benzamide derivatives, which are structurally similar to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, can be used as chemosensors for detecting cyanide in aqueous environments. This has implications for environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are still under investigation.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s suggested that the compound might be involved in the degradation pathway of certain organic compounds .
properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPYZWZKJMYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636160.png)
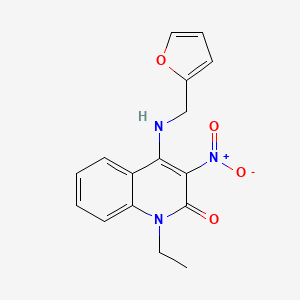
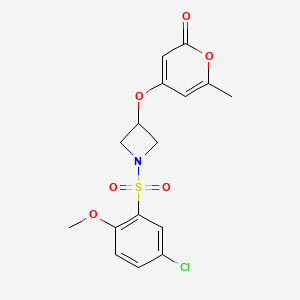
![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)
![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2636167.png)

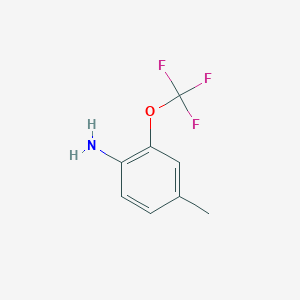
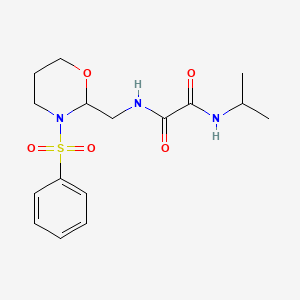
![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)
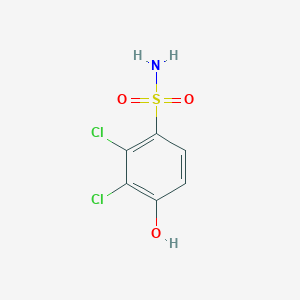

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)